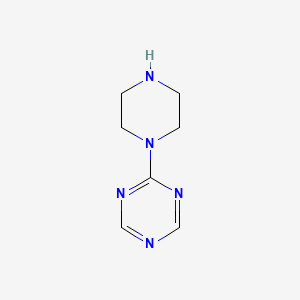

1-(1,3,5-Triazin-2-yl)piperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-piperazin-1-yl-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N5/c1-3-12(4-2-8-1)7-10-5-9-6-11-7/h5-6,8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKOFSFOOALTCPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375285 | |

| Record name | 2-(Piperazin-1-yl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59215-44-0 | |

| Record name | 2-(Piperazin-1-yl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 59215-44-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(1,3,5-Triazin-2-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 1-(1,3,5-triazin-2-yl)piperazine, a heterocyclic compound that serves as a crucial scaffold in medicinal chemistry. This document outlines its physicochemical characteristics, synthesis protocols, and its role in modulating key cellular signaling pathways.

Core Chemical Properties

This compound is a white to off-white solid. Its core structure consists of a triazine ring substituted with a piperazine moiety. This unique combination of a planar, electron-deficient triazine ring and a flexible, basic piperazine ring imparts a range of interesting chemical and biological activities.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁N₅ | [1][2] |

| Molecular Weight | 165.20 g/mol | [1][2] |

| CAS Number | 59215-44-0 | [1] |

| Appearance | White to off-white solid | |

| Computed pKa | 7.55 (most basic) | [2] |

| Computed Melting Point | 137 °C | [3] |

| Computed LogP | -0.2 | [2] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound and its derivatives involves the nucleophilic substitution of chlorine atoms on a cyanuric chloride precursor.[4][5] The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise reactions.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on established methods for the synthesis of substituted triazines.

Materials:

-

Cyanuric chloride

-

Piperazine

-

A suitable solvent (e.g., acetone, tetrahydrofuran)

-

A base (e.g., sodium carbonate, triethylamine)

-

Crushed ice

-

Water

Procedure:

-

Dissolve cyanuric chloride in the chosen solvent and cool the mixture to 0-5°C in an ice bath.

-

In a separate flask, dissolve piperazine in the same solvent.

-

Slowly add the piperazine solution to the cyanuric chloride solution while maintaining the temperature between 0-5°C and stirring vigorously. A base is added dropwise to neutralize the HCl evolved during the reaction.

-

After the addition is complete, continue stirring the reaction mixture at low temperature for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into crushed ice to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Biological Activity and Signaling Pathways

Derivatives of this compound have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[4] A significant area of research focuses on their role as inhibitors of key signaling pathways implicated in disease progression, particularly in oncology.

Inhibition of the PI3K/mTOR Signaling Pathway

Several studies have shown that substituted 1,3,5-triazine derivatives can act as potent inhibitors of the Phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. These pathways are crucial for regulating cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.

The following diagram illustrates the general mechanism of PI3K/mTOR inhibition by a this compound derivative.

Caption: PI3K/mTOR signaling pathway inhibition.

Modulation of EGFR-TK Signaling

Certain 1,3,5-triazine derivatives have also been identified as inhibitors of the epidermal growth factor receptor-tyrosine kinase (EGFR-TK).[6] Overexpression or mutation of EGFR is common in various cancers, leading to uncontrolled cell division. Inhibition of EGFR-TK is a key therapeutic strategy.

The logical relationship for the development and evaluation of these compounds can be visualized as follows:

Caption: Workflow for EGFR-TK inhibitor development.

Conclusion

This compound and its derivatives represent a versatile class of compounds with significant potential in drug discovery and development. Their straightforward synthesis and the tunability of their chemical structure allow for the creation of extensive libraries for screening against various biological targets. The demonstrated activity of derivatives as inhibitors of critical signaling pathways, such as PI3K/mTOR and EGFR-TK, underscores their importance for further investigation in the development of novel therapeutics. This guide provides a foundational understanding for researchers and scientists working with this promising chemical scaffold.

References

- 1. scbt.com [scbt.com]

- 2. 2-(Piperazin-1-yl)-1,3,5-triazine | C7H11N5 | CID 2760673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3,5-Triazin-2(1H)-one | C3H3N3O | CID 13907883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I) Supported on a Weakly Acidic Cation-Exchanger Resin in a Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Triazine-Piperazine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synergistic combination of the triazine and piperazine scaffolds has given rise to a versatile class of compounds with a broad spectrum of biological activities. These hybrid molecules have demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. This technical guide provides an in-depth overview of the biological activities of triazine-piperazine compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Activity

Triazine-piperazine derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic and antiproliferative effects against a wide range of cancer cell lines. Their mechanisms of action are often multifactorial, involving the inhibition of key enzymes and disruption of critical signaling pathways implicated in tumor growth and survival.

Quantitative Anticancer Activity Data

The in vitro anticancer activity of various triazine-piperazine compounds has been extensively evaluated, with IC50 values providing a quantitative measure of their potency. The following tables summarize the reported IC50 values for different series of these compounds against various cancer cell lines.

| Compound ID/Series | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| Series 1 | ||||

| 4b | MCF-7 | Breast Cancer | 3.29 | [1][2] |

| 4b | HCT-116 | Colon Cancer | 3.64 | [1][2] |

| 4c | MCF-7 | Breast Cancer | 3.29 - 11.35 | [1] |

| 4c | HCT-116 | Colon Cancer | 3.64 - 12.45 | [1] |

| Series 2 | ||||

| 11 | MCF-7 | Breast Cancer | 1.0 | [3] |

| 11 | HCT-116 | Colon Cancer | 0.98 | [3] |

| Series 3 | ||||

| 4f | MCF-7 | Breast Cancer | 4.53 ± 0.30 | |

| 4f | HCT-116 | Colon Cancer | 0.50 ± 0.080 | [4] |

| 4f | HepG2 | Liver Cancer | 3.01 ± 0.49 | [4] |

| 5c | MCF-7 | Breast Cancer | 2.29 ± 0.92 | [4] |

| 5d | HCT-116 | Colon Cancer | 3.66 ± 0.96 | [4] |

| 5d | HepG2 | Liver Cancer | 5.42 ± 0.82 | [4] |

| Series 4 | ||||

| 2c | MCF7 | Breast Cancer | 4.14 | [5] |

| 2c | C26 | Murine Colon Carcinoma | 7.87 | [5] |

| 3c | MCF7 | Breast Cancer | 4.98 | [5] |

| 3c | C26 | Murine Colon Carcinoma | 3.05 | [5] |

| 4c | MCF7 | Breast Cancer | 6.85 | [5] |

| 4c | C26 | Murine Colon Carcinoma | 1.71 | [5] |

| Series 5 | ||||

| 13 | Various | Breast Cancer | 8.45 ± 0.65 | |

| 14 | Various | Breast Cancer | 2.54 ± 0.22 | [6] |

| Series 6 | ||||

| 47 | A549 | Lung Cancer | 0.20 ± 0.05 | [6] |

| 47 | MCF-7 | Breast Cancer | 1.25 ± 0.11 | [6] |

| 47 | Hela | Cervical Cancer | 1.03 ± 0.24 | [6] |

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7]

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Triazine-piperazine compounds (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[8]

-

Compound Treatment: Treat the cells with serial dilutions of the triazine-piperazine compounds. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT reagent to each well.[8]

-

Incubation with MTT: Incubate for 2 to 4 hours, or until a purple precipitate is visible.[8]

-

Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[8]

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the vehicle control.

Targeted Signaling Pathways

A significant number of triazine-piperazine derivatives exert their anticancer effects by targeting key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and EGFR pathways.

PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers. Several triazine-piperazine compounds have been identified as potent inhibitors of this pathway.[9] For instance, compound 35 demonstrated remarkable inhibitory activity against PI3Kδ with an IC50 value of 2.3 nM and also inhibited other PI3K isoforms and mTOR.[6]

References

- 1. Synthesis, Anti-proliferative Activity, and Molecular Docking Study of New Series of 1,3-5-Triazine Schiff Base Derivatives | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity [mdpi.com]

- 4. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 8. atcc.org [atcc.org]

- 9. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromo-2'-deoxycytidine (CAS 59215-44-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2'-deoxycytidine (BrdC) is a halogenated pyrimidine nucleoside analog of deoxycytidine. Its structure, featuring a bromine atom at the 5-position of the cytosine base, imparts unique chemical and biological properties that have made it a valuable tool in various fields of biomedical research. This technical guide provides a comprehensive overview of the structure, properties, and applications of 5-Bromo-2'-deoxycytidine, with a focus on its utility for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

The foundational characteristics of 5-Bromo-2'-deoxycytidine are summarized in the tables below, providing essential data for its handling, storage, and application in experimental settings.

Table 1: Chemical Identity and Structure

| Parameter | Value |

| CAS Number | 59215-44-0 (Note: While some sources associate this CAS number, 1022-79-3 is more commonly cited) |

| IUPAC Name | 4-amino-5-bromo-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

| Synonyms | BrdC, 5-Br-dC, 5-Bromodeoxycytidine |

| Molecular Formula | C₉H₁₂BrN₃O₄[1][2][3][4] |

| Molecular Weight | 306.11 g/mol [1][2][3] |

| Chemical Structure |

|

| SMILES | C1--INVALID-LINK--N)Br)CO">C@@HO[1][2] |

| InChI Key | KISUPFXQEHWGAR-RRKCRQDMSA-N[1] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | White to off-white or faint yellow crystalline powder/solid[4] |

| Melting Point | No data available[5] |

| Boiling Point | No information available[5] |

| Solubility | Soluble in DMSO and Water[1] |

| Purity | ≥98% to ≥99% (HPLC)[3][4] |

| Storage Conditions | Store at 2-8°C. For long-term stock solutions, store at -20°C for up to 1 month or -80°C for up to 6 months, protected from light.[6] |

Biological Activity and Applications

5-Bromo-2'-deoxycytidine is a versatile molecule with significant applications in several key areas of research, primarily stemming from its ability to be incorporated into DNA during replication and its photosensitive nature.

-

DNA Photosensitizer: A primary application of BrdC is its role as a DNA photosensitizer.[6] When incorporated into DNA, it can be excited by UV radiation (e.g., 300 nm photons), leading to the formation of DNA lesions.[6] This process can induce single-strand breaks (SSBs) and intrastrand cross-links (ICLs), which are cytotoxic and can trigger cell death.[7] This property is being explored for potential clinical applications.[7]

-

Epigenetics Research: As a nucleoside analog, BrdC can be used to study DNA methylation and its influence on gene expression. Its incorporation allows for the investigation of how bromination affects cellular processes and disease mechanisms.

-

Antiviral Drug Development: BrdC has demonstrated antiviral activity, particularly against herpes simplex virus 1 (HSV-1) and HSV-2 by inhibiting cytopathogenicity.[1] It serves as a building block for the synthesis of novel antiviral agents.

-

Cancer Research: In oncology research, BrdC is used to investigate the role of DNA modifications in tumor development. It has been shown to decrease the survival of melanoma cells and sensitize them to radiation.[1] In vivo, BrdC can be converted to 5-bromo-2'-deoxyuridine (BrdU), a well-known radiosensitizer.[1]

Experimental Protocols

The following are detailed methodologies for key experiments involving 5-Bromo-2'-deoxycytidine.

Induction of DNA Damage via Photosensitization

This protocol is adapted from methodologies used for the related compound, 5-bromo-2'-deoxyuridine (BrdU), and describes a general procedure for inducing DNA damage in cultured cells.

Objective: To induce localized DNA double-strand breaks in mammalian cells incorporating 5-Bromo-2'-deoxycytidine.

Materials:

-

Mammalian cell line of interest

-

Cell culture medium and supplements

-

5-Bromo-2'-deoxycytidine (BrdC)

-

Hoechst dye #33258 solution (e.g., 10 mg/mL in sterile water)

-

Phosphate-buffered saline (PBS)

-

UVA light source (e.g., 365 nm)

-

Method for detecting DNA double-strand breaks (e.g., neutral comet assay, immunostaining for γH2AX)

Protocol:

-

Cell Culture and BrdC Incorporation:

-

Culture cells to the desired confluency in standard culture conditions.

-

Incubate the cells with a medium containing a specific concentration of BrdC (e.g., 10 µM) for a duration that allows for incorporation into the DNA (typically one to two cell cycles). The optimal concentration and incubation time should be determined empirically for each cell line.

-

-

Hoechst Dye Staining:

-

Wash the cells twice with pre-warmed PBS.

-

Incubate the cells with a medium containing Hoechst dye #33258 (e.g., 10 µg/mL) for 15-30 minutes at 37°C. Protect from light.

-

-

UVA Irradiation:

-

Wash the cells twice with PBS to remove excess dye.

-

Cover the cells with a thin layer of PBS.

-

Expose the cells to a UVA light source for a defined period. The fluence of UVA light should be calibrated and optimized to induce a measurable amount of DNA damage without causing immediate, widespread cell death.

-

-

Post-Irradiation and Analysis:

-

Immediately after irradiation, lyse the cells for analysis by methods such as neutral comet assay to detect DNA double-strand breaks.

-

Alternatively, fix and permeabilize the cells for immunofluorescent staining against DNA damage response proteins like γH2AX or 53BP1.

-

In Vivo Administration in Animal Models

This protocol provides a general guideline for the administration of 5-Bromo-2'-deoxycytidine to rodents and is based on standard operating procedures for the similar compound, BrdU.

Objective: To label dividing cells in vivo for proliferation studies.

Materials:

-

5-Bromo-2'-deoxycytidine (BrdC)

-

Sterile vehicle for injection (e.g., sterile saline or PBS)

-

Syringes and needles appropriate for the animal and route of administration

-

Animal restraint device

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Protocol:

-

Preparation of BrdC Solution:

-

Dissolve BrdC in the sterile vehicle to the desired concentration. The solution should be prepared fresh and protected from light.

-

-

Animal Handling and Injection:

-

Properly restrain the animal.

-

Administer the BrdC solution via the desired route, most commonly intraperitoneal (IP) injection. The dosage will depend on the experimental design and animal model but is often in the range of 50-100 mg/kg.

-

-

Post-Injection Monitoring and Tissue Collection:

-

Monitor the animals for any adverse reactions.

-

At the desired time point after injection, euthanize the animals according to approved protocols.

-

Collect tissues of interest and fix them appropriately (e.g., in 4% paraformaldehyde) for subsequent analysis, such as immunohistochemistry for BrdC.

-

Visualizing Molecular and Experimental Processes

DNA Damage Response Pathway

When 5-Bromo-2'-deoxycytidine incorporated into DNA is exposed to UV light, it can lead to the formation of DNA lesions, which in turn activate the DNA Damage Response (DDR) pathway. This pathway is a complex signaling network that senses DNA damage and initiates cell cycle arrest and DNA repair or, if the damage is too severe, apoptosis.

Caption: DNA Damage Response Pathway initiated by BrdC photosensitization.

Experimental Workflow for Studying Cell Proliferation

The following diagram illustrates a typical experimental workflow for using 5-Bromo-2'-deoxycytidine to label and quantify proliferating cells in vitro.

Caption: A typical workflow for in vitro cell proliferation analysis using BrdC.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 5-Bromo-2'-deoxycytidine | 1022-79-3 | NB06450 | Biosynth [biosynth.com]

- 3. scbt.com [scbt.com]

- 4. chemimpex.com [chemimpex.com]

- 5. fishersci.com [fishersci.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 5-Bromo-2′-deoxycytidine—a potential DNA photosensitizer - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Rise of 1,3,5-Triazine Derivatives: A Technical Guide to a Privileged Scaffold in Drug Discovery

For Immediate Release

In the landscape of medicinal chemistry, the 1,3,5-triazine core has emerged as a "privileged scaffold," a molecular framework that has demonstrated the ability to bind to a variety of biological targets and exhibit a wide range of therapeutic activities. This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the discovery and development of 1,3,5-triazine derivatives, with a focus on their anticancer properties. The guide details their mechanism of action, provides a compilation of their biological activities, outlines experimental protocols for their synthesis and evaluation, and visualizes their interaction with key cellular signaling pathways.

The versatility of the 1,3,5-triazine ring system, characterized by its three nitrogen atoms in a six-membered aromatic ring, allows for three-point substitution, enabling the fine-tuning of steric, electronic, and physicochemical properties. This adaptability has led to the development of derivatives with potent and selective activities against a host of diseases, including cancer, diabetes, and microbial infections.[1][2]

Anticancer Activity of 1,3,5-Triazine Derivatives: A Quantitative Overview

A significant body of research has focused on the development of 1,3,5-triazine derivatives as anticancer agents. These compounds have shown remarkable efficacy against a variety of cancer cell lines. The following tables summarize the in vitro cytotoxic activity (IC50 values) of several promising 1,3,5-triazine derivatives.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4f | MCF-7 (Breast) | 4.53 ± 0.30 | [3] |

| HCT-116 (Colon) | 0.50 ± 0.080 | [3] | |

| HepG2 (Liver) | 3.01 ± 0.49 | [3] | |

| 5c | MCF-7 (Breast) | 2.29 ± 0.92 | [3] |

| 5d | HCT-116 (Colon) | 3.66 ± 0.96 | [3] |

| HepG2 (Liver) | 5.42 ± 0.82 | [3] | |

| 13c | MCF-7 (Breast) | 8.04 | [4] |

| A549 (Lung) | 12.24 | [4] | |

| 13g | A549 (Lung) | 0.20 ± 0.05 | [5] |

| MCF-7 (Breast) | 1.25 ± 0.11 | [5] | |

| HeLa (Cervical) | 1.03 ± 0.24 | [5] | |

| Compound 11 | SW480 (Colon) | >100 | [6] |

| SW620 (Colon) | 5.85 | [6] | |

| Compound 4f | MDA-MB-231 (Breast) | 6.25 | [7] |

| Compound 4k | MDA-MB-231 (Breast) | 8.18 | [7] |

| Compound 2 | HepG2 (Liver) | 20.53 | [8] |

| MCF-7 (Breast) | 129.0 | [8] | |

| Compound 13 | Breast Cancer Cell Lines | 8.45 ± 0.65 | [8] |

| Compound 14 | Breast Cancer Cell Lines | 2.54 ± 0.22 | [8] |

| Compound 11 | EGFR-TK enzyme | 96.4% inhibition at 10 µM | [8] |

| Compound 12 | EGFR enzyme | 36.8 nM | [8] |

| Compound 56 | hA1 Adenosine Receptor | 139.3 nM | [8] |

| hA3 Adenosine Receptor | 55.5 nM | [8] | |

| Compound 57 | hA1 Adenosine Receptor | 78.1 nM | [8] |

| hA3 Adenosine Receptor | 13.3 nM | [8] |

Targeting Key Signaling Pathways in Cancer

The anticancer effects of 1,3,5-triazine derivatives are often attributed to their ability to modulate critical signaling pathways that are frequently dysregulated in cancer. Two of the most prominent targets are the Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathways.

The EGFR Signaling Pathway and Its Inhibition

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and migration.[2][9] Overexpression or mutation of EGFR is a common feature in many cancers, making it a prime target for therapeutic intervention.[10] Small molecule tyrosine kinase inhibitors (TKIs) can compete with ATP at the catalytic domain of EGFR, thereby blocking its autophosphorylation and subsequent downstream signaling.[2][11] Several 1,3,5-triazine derivatives have been identified as potent EGFR-TK inhibitors.[8][12]

Caption: Inhibition of the EGFR signaling pathway by 1,3,5-triazine derivatives.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is another central regulator of cell growth, proliferation, and survival that is frequently hyperactivated in cancer.[13][14] This pathway is a downstream effector of EGFR and other receptor tyrosine kinases.[9] Dual inhibitors of PI3K and mTOR are of particular interest as they can circumvent feedback loops that may arise from inhibiting only a single component of the pathway.[13] Several 1,3,5-triazine derivatives have demonstrated potent dual inhibitory activity against PI3K and mTOR.[5][15]

Caption: Dual inhibition of the PI3K/Akt/mTOR pathway by 1,3,5-triazine derivatives.

Experimental Protocols

The discovery and development of novel 1,3,5-triazine derivatives rely on robust and reproducible experimental methodologies. This section provides an overview of key protocols for the synthesis and biological evaluation of these compounds.

General Synthesis of 2,4,6-Trisubstituted-1,3,5-Triazines

The most common approach for the synthesis of 2,4,6-trisubstituted-1,3,5-triazines is the sequential nucleophilic substitution of chlorine atoms from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise introduction of different nucleophiles by carefully managing the reaction temperature.

Materials:

-

Cyanuric chloride

-

Nucleophiles (e.g., amines, alcohols, thiols)

-

Solvent (e.g., acetone, THF, DMF)

-

Base (e.g., NaHCO3, triethylamine, DIPEA)

General Procedure:

-

First Substitution: Dissolve cyanuric chloride in a suitable solvent and cool to 0-5 °C. Add the first nucleophile dropwise, often in the presence of a base to neutralize the HCl formed. Stir the reaction for a specified time at this temperature.

-

Second Substitution: Raise the reaction temperature to room temperature and add the second nucleophile. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Third Substitution: For the final substitution, the reaction mixture is typically heated to reflux to facilitate the displacement of the last, least reactive chlorine atom.

-

Work-up and Purification: After the reaction is complete, the product is isolated by filtration or extraction. Purification is usually achieved by recrystallization or column chromatography.

Modern synthetic approaches, such as microwave-assisted and sonochemical methods, have been developed to significantly reduce reaction times and improve yields, often under more environmentally friendly conditions.[6]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

1,3,5-triazine derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 1,3,5-triazine derivatives and incubate for a desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

1,3,5-triazine derivatives

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the 1,3,5-triazine derivatives at the desired concentrations and for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Wash the cells with PBS and resuspend them in the binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, apoptotic, necrotic) are identified based on their fluorescence signals.

Conclusion

The 1,3,5-triazine core continues to be a highly valuable scaffold in the quest for novel therapeutic agents. Its synthetic tractability and the ability of its derivatives to interact with a wide array of biological targets, particularly those implicated in cancer, underscore its importance in modern drug discovery. The information presented in this technical guide provides a solid foundation for researchers and scientists working to unlock the full therapeutic potential of this remarkable heterocyclic system. Further exploration of structure-activity relationships, optimization of pharmacokinetic properties, and investigation of novel biological targets will undoubtedly lead to the development of next-generation 1,3,5-triazine-based drugs.

References

- 1. scispace.com [scispace.com]

- 2. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chiral 1,3,5-Triazines as Potential EGFR Inhibitors: Pharmacophore Modeling, Synthesis, Molecular Docking, Molecular Dynamics Simulation, and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 1-(1,3,5-Triazin-2-yl)piperazine

Abstract: This technical guide provides a comprehensive overview of the spectroscopic properties of 1-(1,3,5-Triazin-2-yl)piperazine. Due to the limited availability of experimental spectroscopic data in public-domain literature, this document presents predicted spectroscopic data based on the analysis of structurally similar compounds. Detailed, standardized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are provided to enable researchers to acquire and confirm the spectral characteristics of the compound. Furthermore, a logical workflow for the synthesis of this compound is outlined. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis and characterization of novel triazine derivatives.

Introduction

This compound is a heterocyclic compound that incorporates both a triazine and a piperazine moiety. The 1,3,5-triazine ring is a key structural motif in a wide range of biologically active compounds, and piperazine derivatives are prevalent in many approved pharmaceuticals. The combination of these two pharmacophores makes this compound a molecule of significant interest for further functionalization and exploration in drug discovery programs. Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug development, ensuring the identity and purity of the compound of interest.

Synthesis of this compound

The most direct synthetic route to this compound is the nucleophilic substitution of one chlorine atom of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with piperazine. The reaction's stoichiometry and temperature are critical to favor the monosubstituted product over di- and tri-substituted byproducts.

Figure 1: Synthetic workflow for this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and analysis of data from structurally related molecules.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.45 | Singlet | 2H | Triazine-H |

| ~3.80 | Triplet | 4H | Piperazine-H (N-CH₂) adjacent to triazine |

| ~2.85 | Triplet | 4H | Piperazine-H (N-CH₂) distal to triazine |

| ~2.50 | Singlet (broad) | 1H | Piperazine-NH |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~167.0 | Triazine-C (C-N) |

| ~166.5 | Triazine-C (C-H) |

| ~45.0 | Piperazine-C (N-CH₂) adjacent to triazine |

| ~44.5 | Piperazine-C (N-CH₂) distal to triazine |

Predicted FTIR Data

Table 3: Predicted FTIR Data for this compound (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3250 | Medium, Broad | N-H stretch (piperazine) |

| ~2950-2800 | Medium | C-H stretch (aliphatic) |

| ~1550-1450 | Strong | C=N and C=C stretches (triazine ring) |

| ~810 | Strong | Triazine ring breathing |

Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 165.10 | [M]⁺ (Molecular Ion) |

| 166.11 | [M+H]⁺ (Protonated Molecular Ion) |

| 85.06 | [C₄H₉N₂]⁺ (Piperazine fragment) |

| 81.03 | [C₃H₂N₃]⁺ (Triazine fragment) |

Experimental Protocols

The following are detailed protocols for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

Instrumentation:

-

NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

-

5 mm NMR tubes

-

Standard laboratory glassware

Materials:

-

This compound (5-10 mg for ¹H, 20-30 mg for ¹³C)

-

Deuterated solvent (e.g., DMSO-d₆)

-

Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

-

Sample Preparation:

-

Accurately weigh the sample and dissolve it in approximately 0.6 mL of the deuterated solvent in a clean, dry vial.

-

Ensure complete dissolution; sonication may be used if necessary.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30° pulse, 16-32 scans, 2s relaxation delay).

-

Process the data (Fourier transform, phase correction, baseline correction) and reference the spectrum to the residual solvent peak or TMS.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically >1024 scans).

-

Process the data and reference the spectrum to the solvent peak.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation:

-

FTIR Spectrometer with a KBr pellet press or an ATR accessory.

Materials:

-

This compound (1-2 mg)

-

FTIR-grade Potassium Bromide (KBr)

Procedure (KBr Pellet Method):

-

Grind 1-2 mg of the sample with approximately 100 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder to a pellet-forming die.

-

Press the powder under high pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation:

-

Mass Spectrometer (e.g., Electrospray Ionization - ESI, or Electron Impact - EI)

Materials:

-

This compound

-

Suitable solvent (e.g., methanol, acetonitrile)

Procedure (ESI-MS):

-

Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent.

-

Infuse the solution directly into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

-

Analyze the resulting spectrum for the molecular ion peak ([M+H]⁺) and any characteristic fragment ions.

Logical Relationships and Workflows

The characterization of a newly synthesized compound follows a logical progression to confirm its identity and purity.

Figure 2: General workflow for the synthesis and characterization of a chemical compound.

Conclusion

This technical guide provides essential, albeit predicted, spectroscopic data and detailed characterization protocols for this compound. The provided synthesis and characterization workflows offer a clear path for researchers to produce and verify this compound of interest. The availability of this foundational data and methodology is anticipated to facilitate further research into the development of novel triazine-based compounds for various applications, particularly in the field of medicinal chemistry. Researchers are encouraged to use the provided protocols to obtain and publish experimental data to contribute to the collective body of scientific knowledge.

1-(1,3,5-Triazin-2-yl)piperazine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies for assessing the solubility and stability of the heterocyclic compound 1-(1,3,5-triazin-2-yl)piperazine. Given the nascent stage of research on this specific molecule, this document synthesizes established principles for analogous structures, namely 1,3,5-triazine and piperazine derivatives, to offer a predictive framework and guide for experimental design.

Core Physicochemical Properties

This compound is a bifunctional molecule incorporating a triazine ring, known for its electron-deficient nature, and a piperazine moiety, which imparts basicity and potential for hydrogen bonding. These structural features are the primary determinants of its solubility and stability profile.

| Property | Data for this compound |

| Molecular Formula | C₇H₁₁N₅[1] |

| Molecular Weight | 165.20 g/mol [1] |

| CAS Number | 59215-44-0[2][1] |

| Appearance | Typically a white crystalline solid (based on analogous compounds)[3] |

Solubility Profile

General Solubility Characteristics:

-

Aqueous Solubility: The parent 1,3,5-triazine has limited solubility in water.[4] Conversely, piperazine is freely soluble in water.[5] The presence of the piperazine ring is expected to enhance the aqueous solubility of the compound, particularly at acidic pH where the piperazine nitrogens can be protonated.

-

Organic Solvent Solubility: 1,3,5-triazine and its derivatives generally exhibit good solubility in a range of organic solvents.[4][6] It is anticipated that this compound will be soluble in polar organic solvents such as ethanol, methanol, and DMSO, and may have moderate solubility in less polar solvents like dichloromethane and acetone.[6]

Experimental Protocol for Solubility Determination

A standardized shake-flask method (OECD Guideline 105) is recommended for the quantitative determination of this compound solubility.

Methodology:

-

Preparation of Saturated Solution: An excess amount of the compound is added to the test solvent (e.g., water, phosphate buffer at various pH values, relevant organic solvents).

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The saturated solution is separated from the excess solid by centrifugation and/or filtration.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Solubility is reported in units of mg/mL or µg/mL.

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and potential therapeutic application. Key factors influencing its stability include pH, temperature, and light.

Predicted Stability:

-

pH Stability: The triazine ring is generally stable but can be susceptible to hydrolysis under extreme pH and high temperatures. The piperazine ring is stable across a wide pH range. Studies on related piperazine derivatives have shown variability in stability depending on the substituents and storage conditions.[7]

-

Thermal Stability: Piperazine itself is thermally stable at elevated temperatures.[8][9][10] Derivatives of 1,3,5-triazine have also been noted for their thermal stability.[6] It is anticipated that this compound will exhibit good thermal stability under typical storage conditions.

-

Photostability: Aromatic heterocyclic compounds can be susceptible to photodegradation. It is advisable to protect this compound from light.

Experimental Protocol for Stability Assessment

A systematic stability study should be conducted according to ICH Q1A (R2) guidelines.

Methodology:

-

Forced Degradation Studies: The compound is subjected to stress conditions (e.g., acidic, basic, and neutral hydrolysis; oxidation; photolysis; and thermal stress) to identify potential degradation products and pathways.

-

Long-Term and Accelerated Stability Studies: The compound, both as a solid and in solution, is stored under controlled conditions of temperature and humidity (e.g., 25 °C/60% RH for long-term and 40 °C/75% RH for accelerated).

-

Sample Analysis: At specified time points, samples are withdrawn and analyzed for the parent compound and any degradation products using a stability-indicating HPLC method.

-

Data Analysis: The rate of degradation is determined, and the shelf-life of the compound is extrapolated.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility and stability of this compound.

References

- 1. 2-(Piperazin-1-yl)-1,3,5-triazine | C7H11N5 | CID 2760673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 1,3,5-Triazine - Wikipedia [en.wikipedia.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. Triazine: An Important Building Block of Organic Materials for Solar Cell Application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

The Resurgence of a Privileged Scaffold: An In-depth Technical Guide to S-Triazine Derivatives in Drug Development

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine, or s-triazine, is a symmetrical six-membered heterocyclic ring containing three nitrogen atoms. This seemingly simple scaffold has proven to be a remarkably versatile and privileged structure in medicinal chemistry, giving rise to a plethora of derivatives with a wide spectrum of biological activities.[1][2] From established anticancer agents to promising new antimicrobial candidates, s-triazine derivatives continue to be a focal point of intensive research in the quest for novel therapeutics. This technical guide provides a comprehensive literature review of recent advancements in the field, focusing on their synthesis, biological evaluation, and mechanisms of action, with a particular emphasis on their anticancer and antimicrobial properties.

Synthesis of S-Triazine Derivatives: A Versatile Platform

The synthetic accessibility of the s-triazine core, primarily from the inexpensive and commercially available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), is a key factor driving its widespread use in drug discovery.[3][4] The three chlorine atoms on the triazine ring can be sequentially substituted with a variety of nucleophiles, such as amines, alcohols, and thiols, by carefully controlling the reaction temperature. This allows for the precise and systematic introduction of diverse functional groups, enabling the generation of large and structurally diverse compound libraries for biological screening.[5]

General Experimental Protocol for the Synthesis of 2,4,6-Trisubstituted s-Triazine Derivatives

The following protocol describes a general method for the synthesis of trisubstituted s-triazine derivatives from cyanuric chloride.

Materials:

-

Cyanuric chloride

-

Appropriate nucleophiles (amines, alcohols, thiols, etc.)

-

Base (e.g., Diisopropylethylamine (DIPEA), Triethylamine (TEA), Sodium Bicarbonate (NaHCO₃), Potassium Carbonate (K₂CO₃))

-

Solvent (e.g., Acetone, Dioxane, Tetrahydrofuran (THF), Acetonitrile)

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

-

First Substitution (0 °C): Dissolve cyanuric chloride (1 equivalent) in a suitable solvent (e.g., acetone or THF) and cool the solution to 0 °C in an ice bath. To this stirring solution, add the first nucleophile (1 equivalent) and a base (1 equivalent, e.g., DIPEA or NaHCO₃) dropwise. Maintain the temperature at 0 °C and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Second Substitution (Room Temperature): After the completion of the first substitution, add the second nucleophile (1 equivalent) and a base (1 equivalent) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Third Substitution (Elevated Temperature): Following the second substitution, add the third nucleophile (1 equivalent) and a base (1 equivalent). Heat the reaction mixture to reflux (typically 60-100 °C) and stir for 12-48 hours, depending on the reactivity of the nucleophile. Monitor the reaction by TLC until completion.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford the desired 2,4,6-trisubstituted s-triazine derivative.

Note: The specific reaction conditions (solvent, base, temperature, and reaction time) may need to be optimized for different nucleophiles.

Biological Activities and Therapeutic Potential

S-triazine derivatives have demonstrated a remarkable range of pharmacological activities, with anticancer and antimicrobial properties being the most extensively studied.

Anticancer Activity

The s-triazine scaffold is present in several clinically approved anticancer drugs, including altretamine, enasidenib, and gedatolisib, highlighting its significance in oncology drug development.[6] The anticancer effects of s-triazine derivatives are often attributed to their ability to inhibit key signaling pathways involved in cell proliferation, survival, and angiogenesis.

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that is frequently dysregulated in many human cancers.[7][8] Several s-triazine derivatives have been identified as potent inhibitors of this pathway, often targeting the PI3K enzyme directly.[6][9]

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by s-triazine derivatives.

The Epidermal Growth Factor Receptor (EGFR) is another key target in cancer therapy, and its overactivation is implicated in the development and progression of various cancers. S-triazine derivatives have been designed as potent EGFR inhibitors, demonstrating efficacy in preclinical models.[10]

Caption: Inhibition of the EGFR signaling pathway by s-triazine derivatives.

The following table summarizes the in vitro anticancer activity of selected s-triazine derivatives against various cancer cell lines.

| Compound/Derivative | Target Cell Line | IC₅₀ (µM) | Reference |

| ZSTK474 | PI3Kα | 0.016 | [6][9] |

| ZSTK474 | PI3Kβ | 0.044 | [6][9] |

| ZSTK474 | PI3Kδ | 0.005 | [6][9] |

| ZSTK474 | PI3Kγ | 0.049 | [6][9] |

| Gedatolisib | PI3Kα | 0.004 | [10] |

| Gedatolisib | mTOR | 0.0016 | [10] |

| Compound 18 | HCT116 | 0.50 | [6] |

| Compound 35 | PI3Kδ | 0.0023 | [6][9] |

| Compound 4f | HCT-116 | 0.50 | [8][10] |

| Compound 4f | EGFR | 0.061 | [8][10] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents. S-triazine derivatives have shown significant promise in this area, with broad-spectrum activity against various bacteria and fungi.[2][11]

The antimicrobial mechanism of s-triazine derivatives is not fully elucidated but is thought to involve multiple targets. Some derivatives have been shown to inhibit essential bacterial enzymes like DNA gyrase.[2]

Caption: General workflow for the discovery of antimicrobial s-triazine derivatives.

The following table summarizes the in vitro antimicrobial activity of selected s-triazine derivatives against common pathogenic microbes.

| Compound/Derivative | Target Microbe | MIC (µg/mL) | Reference |

| Compound 7 | E. coli | 4-8 | [2] |

| Compound 8 | S. aureus | 4-8 | [2] |

| Compound 9 | C. albicans | 4-8 | [2] |

| Compound 29 | C. albicans | 25 | [12] |

| 4-aminoquinoline-s-triazine hybrids | C. albicans | 8 | [1] |

| Thiazole-1,3,5-triazine derivative 5 | C. albicans | < Fluconazole | [13] |

| Thiazole-1,3,5-triazine derivative 9 | C. glabrata | < Fluconazole | [13] |

Key Experimental Protocols in S-Triazine Research

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cells to be tested

-

96-well plates

-

S-triazine derivatives

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the s-triazine derivatives and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Kinase Inhibition Assay (e.g., PI3Kα)

This protocol describes a general method for determining the in vitro inhibitory activity of s-triazine derivatives against a specific kinase, such as PI3Kα.

Materials:

-

Recombinant human PI3Kα enzyme

-

S-triazine derivatives

-

Kinase buffer

-

ATP

-

Substrate (e.g., PIP₂)

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the s-triazine derivatives in kinase buffer.

-

Kinase Reaction: In a 96- or 384-well plate, add the kinase, the s-triazine derivative, and the substrate.

-

Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies the amount of ADP produced.

-

Data Analysis: Calculate the percent inhibition for each concentration of the s-triazine derivative and determine the IC₅₀ value.[14][15]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[5][16]

Materials:

-

Bacterial or fungal strains

-

96-well microtiter plates

-

Growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

S-triazine derivatives

-

Inoculum standardized to 0.5 McFarland turbidity

-

Incubator

Procedure:

-

Serial Dilutions: Prepare two-fold serial dilutions of the s-triazine derivatives in the appropriate growth medium in a 96-well plate.

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

-

Controls: Include a positive control (microorganism with no compound) and a negative control (medium only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37 °C for bacteria, 35 °C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the s-triazine derivative that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of s-triazine derivatives is crucial for the rational design of more potent and selective drug candidates.

-

Anticancer Activity: For PI3K inhibition, the presence of morpholine rings is often associated with high potency. Modifications to the substituents at the 2, 4, and 6 positions of the triazine ring can significantly impact isoform selectivity and overall activity. For EGFR inhibitors, the incorporation of specific aniline and pyrazole moieties has been shown to enhance inhibitory activity.

-

Antimicrobial Activity: The antimicrobial activity of s-triazine derivatives is highly dependent on the nature of the substituents. The introduction of lipophilic groups can enhance membrane permeability, while the incorporation of moieties known to have antimicrobial properties, such as quinolones or thiazoles, can lead to synergistic effects.[13][17]

Conclusion

The s-triazine scaffold continues to be a highly valuable platform in drug discovery, yielding a diverse array of compounds with significant therapeutic potential. The synthetic tractability of the triazine core allows for extensive structural modifications, enabling the fine-tuning of biological activity and pharmacokinetic properties. As our understanding of the molecular mechanisms underlying diseases deepens, the rational design of novel s-triazine derivatives targeting specific biological pathways holds great promise for the development of the next generation of anticancer and antimicrobial agents. This technical guide serves as a comprehensive resource for researchers in the field, providing a solid foundation for the continued exploration of this remarkable heterocyclic system.

References

- 1. Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. s-Triazine Derivatives Functionalized with Alkylating 2-Chloroethylamine Fragments as Promising Antimicrobial Agents: Inhibition of Bacterial DNA Gyrases, Molecular Docking Studies, and Antibacterial and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Broth Microdilution | MI [microbiology.mlsascp.com]

- 6. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. Antifungal activity, SAR and physicochemical correlation of some thiazole-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. promega.es [promega.es]

- 15. sigmaaldrich.cn [sigmaaldrich.cn]

- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 17. protocols.io [protocols.io]

The Pharmacological Profile of the 1-(1,3,5-Triazin-2-yl)piperazine Core: A Technical Guide for Drug Discovery

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine ring system, a privileged scaffold in medicinal chemistry, has been extensively utilized in the design of novel therapeutic agents due to its versatile biological activities. When coupled with a piperazine moiety, it forms the 1-(1,3,5-Triazin-2-yl)piperazine core, a structural motif present in a wide array of compounds targeting various physiological pathways. This technical guide provides a comprehensive overview of the pharmacological profile of this core structure, synthesized from the current body of scientific literature. While data on the unsubstituted parent compound is scarce, a wealth of information on its substituted derivatives allows for the construction of a detailed pharmacological landscape, offering valuable insights for researchers and drug development professionals.

Multi-Target Engagement: A Versatile Scaffold

Derivatives of the this compound core have demonstrated significant activity across a diverse range of biological targets, highlighting the scaffold's potential for the development of drugs for various therapeutic areas, including oncology, neuroscience, and inflammatory diseases.

Central Nervous System (CNS) Activity

The 1,3,5-triazine-piperazine scaffold is a prominent feature in many CNS-active agents, particularly those targeting serotonin and histamine receptors.[1]

Serotonin Receptor Ligands: Numerous derivatives have been identified as potent ligands for serotonin receptors, particularly the 5-HT6 and 5-HT7 subtypes. These receptors are implicated in cognitive function and mood disorders, making them attractive targets for the treatment of conditions like Alzheimer's disease and depression. For instance, certain hydantoin-triazine derivatives have been investigated as 5-HT6 receptor antagonists with potential procognitive and anti-obesity effects.[2][3]

Histamine H4 Receptor Antagonists: The scaffold has also been successfully employed in the development of histamine H4 receptor antagonists.[4] The H4 receptor is primarily expressed on immune cells and is involved in inflammatory processes. Antagonists of this receptor are being explored for the treatment of inflammatory pain and pruritus.[4]

Anticancer Potential

A significant body of research has focused on the cytotoxic and antiproliferative properties of 1,3,5-triazine-piperazine derivatives against various cancer cell lines.

Cytotoxicity in Colorectal Cancer: Studies have demonstrated the potent in vitro activity of morpholine-functionalized derivatives against colorectal cancer cell lines such as SW480 and SW620.[5] The mechanism of action is believed to involve the induction of apoptosis and inhibition of key signaling pathways.[6]

PI3K Inhibition: The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade often dysregulated in cancer. Some 1,3,5-triazine derivatives have been identified as inhibitors of PI3Kγ, suggesting a potential therapeutic avenue for cancers driven by this pathway.

Adenosine Receptor Modulation

Derivatives of this scaffold have also been evaluated as ligands for adenosine receptors, specifically the A1 and A3 subtypes. These receptors play roles in various physiological processes, including cardiovascular function and inflammation.

Quantitative Pharmacological Data

The following tables summarize the in vitro activities of various this compound derivatives, providing a quantitative basis for understanding the structure-activity relationships (SAR) of this chemical class.

Table 1: Receptor Binding Affinities and Functional Activities

| Compound Class | Target | Assay Type | Value (nM) | Reference |

| Alkyl-1,3,5-triazinyl-methylpiperazines | Histamine H4 Receptor | Binding Affinity (Ki) | 63 - >4000 | [4] |

| Alkyl-1,3,5-triazinyl-methylpiperazines | Histamine H4 Receptor | Functional Antagonism (IC50) | <15 - 56 | [4] |

| Hydantoin-triazine derivatives | Serotonin 5-HT6 Receptor | Binding Affinity (Ki) | - | [2][3] |

| 1,3,5-Triazine derivatives | Adenosine A1 Receptor | Binding Affinity (Ki) | - | - |

| 1,3,5-Triazine derivatives | Adenosine A3 Receptor | Binding Affinity (Ki) | - | - |

Note: Specific values for all compound classes are extensive and can be found in the cited literature.

Table 2: In Vitro Anticancer Activity

| Compound Class | Cell Line | Assay Type | Value (µM) | Reference |

| Morpholine-functionalized 1,3,5-triazines | SW620 (Colorectal) | Cytotoxicity (IC50) | 5.85 | [5] |

| 1,3,5-Triazine Nitrogen Mustards | DLD-1 (Colon) | Cytotoxicity (IC50) | - | [6] |

| 1,3,5-Triazine Nitrogen Mustards | HT-29 (Colon) | Cytotoxicity (IC50) | - | [6] |

| 1,3,5-Triazine derivatives | PI3Kγ | Enzyme Inhibition (IC50) | - | - |

Note: Specific values for all compound classes are extensive and can be found in the cited literature.

Pharmacokinetic and ADME-Tox Profile

The "drug-likeness" of the this compound scaffold is a critical aspect of its therapeutic potential. In vitro and in silico studies have begun to shed light on the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties of its derivatives.

Table 3: Summary of ADME-Tox Properties

| Parameter | Method | Result | Reference |

| Blood-Brain Barrier Permeability | PAMPA Assay | Pe = 12.26 × 10−6 cm/s (for a specific H4 antagonist) | [4] |

| In silico "BOILED-Egg" model | Varies by derivative | [5] | |

| Metabolic Stability | Human Liver Microsomes (HLM) | Varies, some derivatives show rapid metabolism | [7] |

| Mouse Liver Microsomes (MLM) | Varies, some derivatives show rapid metabolism | [7] | |

| Cytochrome P450 (CYP) Inhibition | In vitro assays | Some piperazine derivatives inhibit CYP1A2 and CYP3A4 | [8][9] |

| Cytotoxicity | HepG2 and SH-SY5Y cells | No toxicity up to 50 µM (for a specific H4 antagonist) | [4] |

Key Experimental Methodologies

A variety of in vitro and in vivo assays have been employed to characterize the pharmacological profile of this compound derivatives. Below are detailed methodologies for some of the key experiments.

Synthesis of this compound Derivatives

The synthesis of this class of compounds typically starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a versatile precursor. The stepwise nucleophilic substitution of the chlorine atoms with different amines, including piperazine, allows for the introduction of various substituents, leading to a diverse library of compounds. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired substitution pattern.

In Vitro Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

-

Objective: To determine the inhibition constant (Ki) of a test compound.

-

General Protocol:

-

Membrane Preparation: Membranes from cells expressing the target receptor are prepared by homogenization and centrifugation.

-

Binding Reaction: The membranes are incubated with a specific radioligand (e.g., [3H]-histamine for H4R) and varying concentrations of the test compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.

-

In Vitro Functional Assays (cAMP Assay)

Functional assays measure the effect of a compound on receptor-mediated signaling pathways. For Gi/o-coupled receptors like the histamine H4 receptor, a common readout is the inhibition of cyclic AMP (cAMP) production.

-

Objective: To determine the functional potency (IC50 or EC50) of a test compound.

-

General Protocol:

-

Cell Culture: Cells stably expressing the target receptor are cultured.

-

Stimulation: The cells are stimulated with an agent that increases intracellular cAMP levels (e.g., forskolin).

-

Compound Treatment: The cells are treated with varying concentrations of the test compound (for antagonists) or without forskolin (for agonists).

-

cAMP Measurement: Intracellular cAMP levels are measured using a variety of methods, such as HTRF, AlphaScreen, or ELISA.

-

Data Analysis: Dose-response curves are generated to determine the IC50 or EC50 of the test compound.

-

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of compounds.

-

Objective: To determine the IC50 of a compound on cancer cell lines.

-

General Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates.

-

Compound Treatment: The cells are treated with varying concentrations of the test compound for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Incubation: The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated controls, and the IC50 is determined.

-

In Vivo Carrageenan-Induced Inflammation Model

This is a widely used animal model to evaluate the anti-inflammatory activity of test compounds.

-

Objective: To assess the in vivo anti-inflammatory and analgesic effects of a compound.

-

General Protocol:

-

Animal Acclimatization: Rodents (e.g., rats or mice) are acclimatized to the laboratory conditions.

-

Compound Administration: The test compound is administered, typically via intraperitoneal (i.p.) or oral (p.o.) route.

-

Induction of Inflammation: A solution of carrageenan is injected into the plantar surface of the hind paw to induce localized inflammation and edema.

-

Measurement of Edema: Paw volume is measured at various time points after carrageenan injection using a plethysmometer.

-

Assessment of Pain: Nociceptive thresholds can be measured using methods like the von Frey test (for mechanical allodynia) or the hot plate test (for thermal hyperalgesia).

-

Data Analysis: The percentage inhibition of paw edema and the changes in pain thresholds are calculated and compared to a vehicle control group.

-

Conclusion and Future Directions

The this compound core represents a highly versatile and promising scaffold for the development of novel therapeutic agents. The extensive research into its substituted derivatives has revealed a broad spectrum of pharmacological activities, with significant potential in the fields of oncology, neuropharmacology, and immunology. The amenability of the triazine core to systematic structural modification allows for fine-tuning of the pharmacological profile to achieve desired potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on several key aspects:

-

Systematic SAR studies: A more comprehensive exploration of the chemical space around the 1,3,5-triazine-piperazine core is needed to delineate clear structure-activity relationships for various targets.

-

Multi-target drug design: Given the scaffold's promiscuity, there is an opportunity to design multi-target ligands for complex diseases where hitting multiple nodes in a pathway may be beneficial.

-

In-depth ADME-Tox profiling: A more thorough investigation into the pharmacokinetic and safety profiles of lead compounds is crucial for their successful translation into clinical candidates.

-

Elucidation of mechanisms of action: Further studies are required to fully understand the molecular mechanisms by which these compounds exert their biological effects.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Are the Hydantoin-1,3,5-triazine 5-HT6R Ligands a Hope to a Find New Procognitive and Anti-Obesity Drug? Considerations Based on Primary In Vivo Assays and ADME-Tox Profile In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trisubstituted 1,3,5-Triazines as Histamine H4 Receptor Antagonists with Promising Activity In Vivo [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Perazine at therapeutic drug concentrations inhibits human cytochrome P450 isoenzyme 1A2 (CYP1A2) and caffeine metabolism--an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In Vitro Evaluation of Novel Triazine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the in vitro evaluation of novel triazine compounds, focusing on their anticancer, antimicrobial, and antiviral properties. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways and workflows to support researchers in the field of drug discovery and development.

Data Presentation: Quantitative Bioactivity of Triazine Derivatives

The following tables summarize the in vitro biological activity of various novel triazine compounds as reported in recent literature.